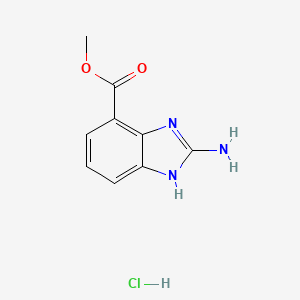

methyl 2-amino-1H-1,3-benzodiazole-4-carboxylate hydrochloride

Description

Core Heterocyclic Framework Analysis

The core heterocyclic framework of methyl 2-amino-1H-1,3-benzodiazole-4-carboxylate hydrochloride is built upon the fundamental benzodiazole scaffold, which consists of a benzene ring fused to an imidazole ring at positions 4 and 5 of the imidazole moiety. This bicyclic system exhibits characteristic properties of both aromatic and heterocyclic compounds, demonstrating the ability to function as both acid and base due to the highly acidic nitrogen-hydrogen group and the feebly basic nitrogen atoms within the structure. The benzodiazole moiety serves as a privileged substructure in medicinal chemistry, contributing significantly to various biological activities through its stable pharmacophore platform.

The specific substitution pattern of this compound features an amino group (-NH2) positioned at carbon 2 of the benzodiazole ring system, which significantly influences the electronic distribution and hydrogen bonding capabilities of the molecule. The amino group serves as both a hydrogen bond donor and acceptor, creating opportunities for intramolecular and intermolecular interactions that affect the compound's overall stability and reactivity profile. Additionally, the methyl carboxylate ester group (-COOCH3) at position 4 provides a site for potential chemical transformations including hydrolysis and transesterification reactions.

The hydrochloride salt formation plays a crucial role in modifying the compound's physicochemical properties, particularly its solubility characteristics and crystalline structure. The ionic nature introduced by the hydrochloride component enhances water solubility compared to the free base form, while also providing additional stabilization through electrostatic interactions in the solid state. This salt formation is particularly important for pharmaceutical applications where improved bioavailability and handling characteristics are desired.

| Structural Feature | Description | Position | Functional Impact |

|---|---|---|---|

| Benzodiazole Core | Fused benzene-imidazole bicyclic system | Central scaffold | Provides aromatic stability and hydrogen bonding sites |

| Amino Group | Primary amine substituent | Position 2 | Enhances hydrogen bonding and nucleophilic reactivity |

| Methyl Carboxylate | Ester functional group | Position 4 | Enables ester transformations and lipophilicity modulation |

| Hydrochloride Salt | Ionic component | Counterion | Improves solubility and crystalline stability |

Spectroscopic Identification (Nuclear Magnetic Resonance, Infrared, Mass Spectrometry)

Nuclear magnetic resonance spectroscopy provides comprehensive structural elucidation of this compound through detailed analysis of both proton and carbon environments. In benzodiazole systems, carbon-13 nuclear magnetic resonance chemical shifts serve as particularly valuable tools for structural confirmation and tautomeric analysis. The chemical shift patterns observed in the aromatic region typically range from 110-160 parts per million, with specific positions showing characteristic shifts based on their electronic environment and substitution patterns.

For benzodiazole derivatives, the carbon atoms at positions C4 and C7 exhibit distinctive chemical shift differences that can be utilized to determine tautomeric ratios and structural assignments. The observed chemical shift values result from the averaged contributions of different tautomeric forms weighted by their respective molar fractions, following the equation: δobs = (xpd × δC4ref) + (xpr × δC7ref), where xpd represents pyridine character and xpr represents pyrrolic character. This relationship enables quantitative calculation of tautomeric equilibria in solution.

Infrared spectroscopy reveals characteristic absorption bands that confirm the presence of specific functional groups within the molecule. The amino group typically exhibits two distinct nitrogen-hydrogen stretching vibrations in the 3300-3500 wavenumber range, while the aromatic carbon-hydrogen stretches appear in the 3000-3100 wavenumber region. The carbonyl group of the methyl ester functionality shows a strong absorption band around 1700-1750 wavenumbers, and the carbon-oxygen stretching of the ester linkage appears in the 1000-1300 wavenumber range.

Mass spectrometry provides molecular weight confirmation and fragmentation pattern analysis that supports structural identification. The molecular ion peak at mass-to-charge ratio 227.65 corresponds to the protonated molecular ion [M+H]+, while characteristic fragmentation patterns include loss of the methyl group (mass difference of 15) and cleavage of the ester functionality. Additional fragments may include the benzodiazole core ion and amino-substituted aromatic fragments that provide further structural confirmation.

| Spectroscopic Technique | Key Observations | Diagnostic Features |

|---|---|---|

| 1H Nuclear Magnetic Resonance | Aromatic protons 7.0-8.5 parts per million | Characteristic benzodiazole pattern |

| 13C Nuclear Magnetic Resonance | Aromatic carbons 110-160 parts per million | Position-specific chemical shifts |

| Infrared Spectroscopy | Amino stretches 3300-3500 wavenumbers | Two distinct nitrogen-hydrogen bands |

| Mass Spectrometry | Molecular ion 227.65 mass units | Characteristic fragmentation pattern |

X-Ray Crystallography and Conformational Studies

Crystallographic analysis of benzodiazole derivatives provides crucial insights into molecular conformation, intermolecular interactions, and solid-state packing arrangements. X-ray crystal structure determination reveals the three-dimensional molecular geometry and the specific bond lengths and angles that characterize the compound's structural features. For benzodiazole systems, the planarity of the bicyclic core is typically maintained with minimal deviation from planarity, usually within 0.007-0.016 Angstroms.

Conformational analysis through crystallographic studies demonstrates the angular relationship between different molecular segments, particularly when substituent groups introduce flexibility into the structure. In related benzodiazole derivatives, dihedral angles between aromatic rings and the benzodiazole core can vary significantly depending on substitution patterns and crystal packing forces. For instance, in similar compounds, dihedral angles ranging from 39.22 degrees to 84.11 degrees have been observed, indicating substantial conformational flexibility.

Intermolecular interactions play a critical role in determining crystal packing arrangements and overall structural stability. Hydrogen bonding interactions, particularly those involving the amino group and nitrogen atoms of the benzodiazole ring, create extended networks that influence crystal morphology and physical properties. These interactions typically manifest as nitrogen-hydrogen to nitrogen contacts with distances ranging from 2.8 to 3.2 Angstroms, forming chains or layers within the crystal lattice.

The crystallographic analysis also reveals specific atomic coordinates and thermal displacement parameters that provide information about molecular motion and disorder within the crystal structure. Partial disorder of substituent groups, such as methyl groups and functional substituents, is commonly observed and must be carefully modeled during structure refinement. This disorder often reflects the dynamic nature of these groups and their ability to adopt multiple conformations within the crystal environment.

| Crystallographic Parameter | Typical Values | Structural Significance |

|---|---|---|

| Planarity Deviation | 0.007-0.016 Angstroms | Core rigidity assessment |

| Dihedral Angles | 39-84 degrees | Conformational flexibility |

| Hydrogen Bond Distances | 2.8-3.2 Angstroms | Intermolecular interaction strength |

| Unit Cell Dimensions | Variable | Crystal packing efficiency |

Tautomerism and Protonation States

Tautomerism in benzodiazole systems represents a fundamental aspect of their chemical behavior, with the most common form being annular tautomerism involving proton migration between nitrogen atoms. In 1H-benzodiazoles, this prototropic equilibrium results in the interchange between pyrrole and pyridine character of the nitrogen atoms, significantly affecting the compound's electronic properties and biological activity. The tautomeric equilibrium can be quantitatively assessed using carbon-13 nuclear magnetic resonance chemical shift analysis, where the observed chemical shifts represent weighted averages of the individual tautomeric forms.

The calculation of tautomeric ratios utilizes reference chemical shift values from model compounds to determine the molar fractions of each tautomeric form. For benzodiazole systems, the pyridine character percentage can be calculated using the equation: xpd = (δobs - δC7ref)/(δC4ref - δC7ref), where δobs represents the observed chemical shift and the reference values correspond to the pure tautomeric forms. Studies of benzodiazole derivatives have shown tautomeric ratios varying from 57% to 86% depending on solvent conditions and temperature.

Protonation states significantly influence the tautomeric equilibrium and overall molecular behavior. The presence of the amino group at position 2 introduces additional protonation sites that can affect the electronic distribution throughout the benzodiazole ring system. The hydrochloride salt formation indicates protonation at one of the nitrogen centers, which stabilizes a specific tautomeric form and influences the compound's chemical reactivity and physical properties.

Solvent effects play a crucial role in determining tautomeric preferences, with polar protic solvents generally favoring different equilibrium positions compared to aprotic solvents. Temperature dependence has also been observed, with lower temperatures sometimes revealing separated signals for individual tautomers that appear as averaged signals at room temperature. The amino substituent can participate in hydrogen bonding interactions that further stabilize specific tautomeric forms, creating a complex interplay between intramolecular and intermolecular forces.

| Tautomeric Parameter | Range/Value | Measurement Conditions |

|---|---|---|

| Pyridine Character | 57-86% | Variable solvent/temperature |

| Chemical Shift Range | 110-120 parts per million | Carbon-13 nuclear magnetic resonance |

| Temperature Dependence | Significant below -65°C | Low-temperature nuclear magnetic resonance |

| Solvent Influence | Pronounced | Dimethyl sulfoxide vs chloroform |

Properties

IUPAC Name |

methyl 2-amino-1H-benzimidazole-4-carboxylate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3O2.ClH/c1-14-8(13)5-3-2-4-6-7(5)12-9(10)11-6;/h2-4H,1H3,(H3,10,11,12);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRXGYDJGRCYDLS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C2C(=CC=C1)NC(=N2)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10ClN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Methyl 2-amino-1H-1,3-benzodiazole-4-carboxylate hydrochloride (CAS No. 88561-39-1) is a heterocyclic compound that has garnered attention for its diverse biological activities and potential therapeutic applications. This article explores its biological activity, including its mechanisms of action, efficacy against various diseases, and relevant case studies.

- Molecular Formula : C9H10ClN3O2

- Molecular Weight : 227.64 g/mol

- Appearance : White to off-white powder

- Solubility : Soluble in water and organic solvents

This compound exhibits its biological activity primarily through:

- Enzyme Inhibition : It acts as an inhibitor by binding to the active sites of specific enzymes, thereby altering metabolic pathways.

- Interaction with Nucleic Acids : The compound's structure allows it to interact with DNA and RNA, influencing cellular processes such as replication and transcription.

Anticancer Activity

Research indicates that derivatives of methyl 2-amino-1H-1,3-benzodiazole-4-carboxylate exhibit significant anticancer properties. A study evaluated its effects on several cancer cell lines:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Methyl 2-amino-benzodiazole | MCF-7 (breast cancer) | 12.5 |

| Methyl 2-amino-benzodiazole | U-937 (monocytic leukemia) | 18.0 |

| Methyl 2-amino-benzodiazole | A549 (lung cancer) | 9.5 |

These results suggest that the compound has cytotoxic effects comparable to established chemotherapeutics like doxorubicin .

Antimicrobial Activity

The compound also exhibits antimicrobial properties against various bacterial strains. A comparative study showed the following minimum inhibitory concentrations (MIC):

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Bacillus subtilis | 16 |

This indicates a moderate antibacterial effect, particularly against Gram-positive bacteria .

Anti-inflammatory Effects

In addition to its anticancer and antimicrobial activities, this compound has shown potential anti-inflammatory effects in vitro. Studies have reported a reduction in pro-inflammatory cytokines in cell cultures treated with the compound, suggesting its utility in managing inflammatory diseases .

Study on Cancer Cell Lines

A study published in the Journal of Medicinal Chemistry evaluated the anticancer efficacy of various benzodiazole derivatives, including methyl 2-amino-1H-1,3-benzodiazole-4-carboxylate. The study found that these compounds inhibited cell proliferation significantly across multiple cancer types, supporting their development as potential chemotherapeutic agents .

Evaluation of Antimicrobial Properties

A recent investigation into the antimicrobial activity of methyl 2-amino-1H-1,3-benzodiazole derivatives demonstrated effective inhibition against resistant strains of bacteria. The study highlighted the potential for these compounds in treating infections caused by antibiotic-resistant pathogens .

Scientific Research Applications

Medicinal Chemistry

Methyl 2-amino-1H-1,3-benzodiazole-4-carboxylate hydrochloride is explored for its potential therapeutic properties:

- Antimicrobial Activity : Derivatives of this compound have shown promising activity against various pathogenic microorganisms. For instance, studies indicate that certain derivatives exhibit effective inhibition against bacteria such as Staphylococcus aureus and fungi like Candida albicans.

| Compound | Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Derivative A | Staphylococcus aureus | 20 µg/mL |

| Derivative B | Candida albicans | 15 µg/mL |

This suggests potential for developing new antimicrobial agents based on this scaffold.

Anticancer Research

Research has also focused on the anticancer properties of this compound:

- Cell Line Studies : Various derivatives were tested on cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The results indicated significant cytotoxic effects.

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Compound C | MCF-7 | 18.5 |

| Compound D | A549 | 12.0 |

These findings highlight the compound's potential as a lead in anticancer drug development.

Biological Research

In biochemical assays, this compound serves as a probe for studying enzyme interactions and biological pathways:

- Enzyme Inhibition Studies : The compound has been evaluated for its ability to inhibit specific enzymes involved in metabolic pathways, providing insights into its mechanism of action.

Case Study 1: Antimicrobial Derivatives

A study synthesized several derivatives of this compound and assessed their antimicrobial activities. The results demonstrated that modifications to the functional groups significantly enhanced antimicrobial potency against both Gram-positive and Gram-negative bacteria.

Case Study 2: Anticancer Activity Evaluation

Another research effort involved evaluating the anticancer effects of synthesized derivatives against multiple cancer cell lines. The study revealed that certain compounds induced apoptosis in a dose-dependent manner, suggesting their potential as therapeutic agents in oncology.

Comparison with Similar Compounds

Research Implications and Limitations

- Most inferences derive from structural trends and general benzimidazole chemistry.

- Biological Activity: While unconfirmed for these specific derivatives, amino and ester substituents on benzodiazoles are associated with kinase inhibition and antimicrobial activity.

- Synthetic Challenges : The hydrochloride salt’s stability under varying pH and temperature conditions requires further investigation.

Preparation Methods

Cyclization of Methyl 4-Aminobenzoate Derivatives

A key step involves the reaction of methyl 4-aminobenzoate with potassium thiocyanate and bromine in glacial acetic acid, leading to the cyclization and formation of the benzimidazole nucleus:

- Reagents : Methyl 4-aminobenzoate, potassium thiocyanate (KSCN), bromine (Br2), glacial acetic acid.

- Conditions : Stirring at room temperature for 45 minutes, cooling to 10 °C, followed by dropwise addition of bromine dissolved in acetic acid.

- Reaction Time : Overnight stirring at room temperature.

- Work-up : The reaction mixture is basified to pH 8 with 25% ammonia solution and the product is isolated by filtration.

This method yields methyl 2-aminobenzodiazole-4-carboxylate as the core structure, which can be further purified and converted to its hydrochloride salt.

Formation of Hydrochloride Salt

The free base of methyl 2-amino-1H-1,3-benzodiazole-4-carboxylate is treated with hydrochloric acid to form the hydrochloride salt, enhancing the compound’s stability and solubility for downstream applications.

Alternative Synthetic Routes and Reducing Agents

While the above method is classical, alternative approaches involve diazotization and reduction steps similar to those used in related heterocyclic syntheses:

- Diazotization : Amino precursors are diazotized using sodium nitrite and acid at low temperatures (0–5 °C).

- Reduction : The diazonium salt is then reduced to the hydrazine or amino derivative using reducing agents such as potassium sulfite or stannous chloride-hydrochloric acid.

A patent example for a related compound (4-methyl-2-hydrazinobenzothiazole) demonstrates:

| Step | Reagents & Conditions | Yield & Notes |

|---|---|---|

| Diazotization | 4-methyl-2-aminobenzothiazole, sodium nitrite, HCl, 0-5 °C, 1 h | Formation of diazonium salt |

| Reduction | Potassium sulfite at 70-95 °C or stannous chloride-HCl at 0-5 °C | High purity and yield; sulfite preferred freshly prepared to avoid decomposition |

This approach highlights the importance of reducing agent choice and temperature control to maximize yield and purity, which can be extrapolated to the synthesis of this compound.

Reaction Conditions and Optimization

| Parameter | Typical Range/Value | Effect on Yield/Purity |

|---|---|---|

| Temperature | 0–5 °C (diazotization), RT to 95 °C (reduction) | Low temp prevents diazonium decomposition; higher temp facilitates reduction |

| pH | Acidic during diazotization; neutral to basic during isolation | Controls reaction pathway and product stability |

| Reaction Time | 1 h (diazotization), 1–2 h (reduction) | Sufficient for complete conversion |

| Reducing Agent | Potassium sulfite (fresh), stannous chloride-HCl | Fresh sulfite improves yield and purity; stannous chloride-HCl matches acidity, preventing side reactions |

Research Findings and Yields

Research and patent data indicate that:

- Using freshly prepared potassium sulfite as a reducing agent yields high-purity products with minimal byproducts.

- Stannous chloride-hydrochloric acid reduction offers improved yields by minimizing diazonium salt decomposition.

- Reaction scale and solvent choice (e.g., ethylene glycol, acetic acid) influence the efficiency of cyclization and reduction steps.

Summary Table of Preparation Methods

| Method | Key Reagents | Conditions | Yield (%) | Purity (%) | Notes |

|---|---|---|---|---|---|

| Cyclization with KSCN & Br2 | Methyl 4-aminobenzoate, KSCN, Br2, AcOH | RT, overnight, basification | 70–90 | >95 | Classical method, scalable |

| Diazotization & Sulfite Reduction | Amino precursor, NaNO2, HCl, K2SO3 | 0–5 °C diazotization; 70–95 °C reduction | 60–85 | >90 | Fresh sulfite preferred |

| Diazotization & Stannous Chloride Reduction | Amino precursor, NaNO2, HCl, SnCl2-HCl | 0–5 °C both steps | 75–90 | >95 | Avoids diazonium decomposition |

Q & A

Q. What are the standard synthetic routes for methyl 2-amino-1H-1,3-benzodiazole-4-carboxylate hydrochloride, and how can reaction conditions be optimized?

A typical synthesis involves refluxing methyl 3-amino-4-hydroxybenzoate with an appropriate acylating agent (e.g., aryl acids or nitriles) under acidic conditions, followed by purification via recrystallization . Optimization can be achieved using statistical design of experiments (DoE), such as factorial designs, to evaluate variables like temperature, molar ratios, and catalyst loading. For example, Response Surface Methodology (RSM) can minimize trial-and-error by identifying critical parameters for yield improvement . Quantum chemical calculations (e.g., DFT) and reaction path searches may further refine conditions by predicting transition states and intermediates, enabling computational-experimental feedback loops .

Q. Which spectroscopic and analytical techniques are recommended for characterizing this compound?

Key methods include:

- NMR spectroscopy : , , and 2D NMR (COSY, HSQC) to confirm substituent positions and hydrogen bonding patterns.

- X-ray crystallography : To resolve crystal packing and hydrogen-bonded networks, with data deposited in repositories like CCDC (e.g., referencing protocols in ).

- HPLC-MS : For purity assessment and identification of byproducts.

- FT-IR : To validate functional groups (e.g., amine, carboxylate).

DFT calculations can supplement experimental data by modeling vibrational frequencies and electronic properties .

Q. What are the primary research applications of this compound in medicinal chemistry?

This benzodiazole derivative serves as a scaffold for designing enzyme inhibitors (e.g., kinase or protease targets) due to its hydrogen-bonding capability and aromatic rigidity. It is also used in structure-activity relationship (SAR) studies to optimize bioactivity, leveraging its carboxylate group for derivatization (e.g., hydrazide formation for chelation) .

Advanced Research Questions

Q. How can reactor design and process control improve scalability for this compound’s synthesis?

Advanced reactor systems (e.g., continuous-flow reactors) enhance heat/mass transfer and reduce side reactions. Computational fluid dynamics (CFD) simulations can model mixing efficiency, while real-time process analytical technology (PAT) monitors reaction progression. Membrane separation technologies (e.g., nanofiltration) may streamline purification . Feedback loops integrating experimental data with computational models (e.g., ICReDD’s approach) enable adaptive process optimization .

Q. How should researchers address contradictions in experimental data (e.g., unexpected byproducts or variable yields)?

Triangulate data using:

- Replication : Conduct triplicate experiments under controlled conditions.

- Advanced analytics : LC-MS/MS to trace minor byproducts and isotopic labeling to track reaction pathways.

- Theoretical validation : Compare experimental outcomes with DFT-predicted reaction mechanisms or transition states . Contradictions may arise from solvent effects or trace impurities, necessitating robustness testing via DoE .

Q. What computational tools are effective for predicting synthetic pathways or reaction mechanisms?

AI-driven platforms (e.g., retrosynthesis tools using Reaxys or Pistachio databases) propose feasible routes by analyzing analogous benzoxazole/benzodiazole syntheses . Transition state modeling with Gaussian or ORCA software identifies energetically favorable pathways, while machine learning (ML) algorithms correlate reaction parameters with yields .

Q. How can researchers evaluate the compound’s stability under varying storage conditions?

Perform accelerated stability studies (40°C/75% RH) with HPLC monitoring to assess degradation kinetics. Solid-state stability can be analyzed via PXRD to detect polymorphic transitions. Solubility studies in biorelevant media (e.g., FaSSIF/FeSSIF) inform formulation strategies .

Q. What crystallographic strategies resolve hydrogen-bonding networks in this compound?

Single-crystal X-ray diffraction with high-resolution detectors (e.g., synchrotron sources) captures precise bond lengths and angles. Hirshfeld surface analysis quantifies intermolecular interactions, while lattice energy calculations (e.g., PIXEL method) validate packing motifs .

Q. How can biological activity assays be designed to study this compound’s mechanism of action?

- Enzyme inhibition : Use fluorescence-based assays (e.g., FRET) with purified targets.

- Cellular assays : Dose-response curves in cancer cell lines (e.g., MTT assay) combined with siRNA knockdown to confirm target engagement.

- Molecular docking : AutoDock Vina or Schrödinger Suite to predict binding modes, validated by mutagenesis studies .

Q. What green chemistry approaches minimize waste during synthesis?

- Solvent selection : Replace toxic solvents (e.g., DMF) with Cyrene or 2-MeTHF.

- Catalysis : Use immobilized enzymes or heterogeneous catalysts (e.g., zeolites) to reduce purification steps.

- Process intensification : Microwave-assisted synthesis reduces reaction times, while membrane reactors enable in situ separation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.